molecular formula C12H10N2O6 B11845555 Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate

Cat. No.: B11845555
M. Wt: 278.22 g/mol
InChI Key: NZRUCPPOSIOHPA-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is known for its diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of functional groups like hydroxyl, nitro, and carboxylate makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with ethyl nitrite in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the yield and reduce the reaction time. These methods also allow for better control over reaction parameters, leading to higher purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The carboxylate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound can also intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • 2-Ethyl-3-hydroxy-6-nitroquinoline

Uniqueness

Ethyl 3-hydroxy-6-nitro-2-oxo-1,2-dihydroquinoline-4-carboxylate is unique due to the presence of both nitro and hydroxyl groups, which confer distinct reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable molecule for various applications .

Properties

Molecular Formula

C12H10N2O6

Molecular Weight

278.22 g/mol

IUPAC Name

ethyl 3-hydroxy-6-nitro-2-oxo-1H-quinoline-4-carboxylate

InChI

InChI=1S/C12H10N2O6/c1-2-20-12(17)9-7-5-6(14(18)19)3-4-8(7)13-11(16)10(9)15/h3-5,15H,2H2,1H3,(H,13,16)

InChI Key

NZRUCPPOSIOHPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=O)NC2=C1C=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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